5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of thiophene-2-carboxylic acid derivatives followed by the introduction of methoxycarbonyl and trifluoroacetamido groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating derivatives with specific properties.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: This compound has a similar thiophene core but lacks the methoxycarbonyl and trifluoroacetamido groups.
5-Acetylthiophene-2-carboxylic acid: Another related compound with an acetyl group instead of the methoxycarbonyl and trifluoroacetamido groups.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: This compound features a benzothiophene core with methoxy groups.
Uniqueness
The uniqueness of 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid lies in its specific functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxycarbonyl-4-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5S/c1-18-7(16)5-3(2-4(19-5)6(14)15)13-8(17)9(10,11)12/h2H,1H3,(H,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTGMLPUSHQJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(=O)O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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